molecular formula C14H10N2O2 B15051281 1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid

1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid

Cat. No.: B15051281
M. Wt: 238.24 g/mol
InChI Key: NVZJJOPIXBEQHB-UHFFFAOYSA-N
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Description

1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family This compound is characterized by a benzene ring fused to an imidazole ring, with a phenyl group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with benzoic acid derivatives under acidic conditions. Another method includes the reaction of o-phenylenediamine with phenyl isocyanate followed by cyclization. The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

  • 1H-Benzimidazole-1-carboxylic acid, 2-phenyl-, 1,1-dimethylethyl ester
  • 2-Phenyl-1H-1,3-benzodiazole-4-carboxylic acid

Comparison: 1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

1-phenylbenzimidazole-2-carboxylic acid

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h1-9H,(H,17,18)

InChI Key

NVZJJOPIXBEQHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C(=O)O

Origin of Product

United States

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